molecular formula C8H10ClNO3S B1378649 2-Amino-4-oxo-4-(thiophen-2-yl)butanoic acid hydrochloride CAS No. 1423029-16-6

2-Amino-4-oxo-4-(thiophen-2-yl)butanoic acid hydrochloride

Cat. No.: B1378649
CAS No.: 1423029-16-6
M. Wt: 235.69 g/mol
InChI Key: FTIRMUXXJWVKGQ-UHFFFAOYSA-N
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Description

2-Amino-4-oxo-4-(thiophen-2-yl)butanoic acid hydrochloride (CAS: 1423029-16-6) is a synthetic amino acid derivative characterized by a thiophene ring substituted at the 4-position of a butanoic acid backbone. Its molecular formula is C₈H₁₀ClNO₃S, with a molecular weight of 235.69 g/mol .

Key physicochemical properties include:

  • Purity: Available in research-grade formulations (≥95% purity) .

Properties

IUPAC Name

2-amino-4-oxo-4-thiophen-2-ylbutanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3S.ClH/c9-5(8(11)12)4-6(10)7-2-1-3-13-7;/h1-3,5H,4,9H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTIRMUXXJWVKGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)CC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423029-16-6
Record name 2-amino-4-oxo-4-(thiophen-2-yl)butanoic acid hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-oxo-4-(thiophen-2-yl)butanoic acid hydrochloride typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. This ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-oxo-4-(thiophen-2-yl)butanoic acid hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound .

Scientific Research Applications

2-Amino-4-oxo-4-(thiophen-2-yl)butanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-4-oxo-4-(thiophen-2-yl)butanoic acid hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(S)-2-Amino-4-oxo-4-phenylbutanoic Acid Hydrochloride

  • CAS : 54631-37-7
  • Molecular Formula: C₁₀H₁₂ClNO₃
  • Molecular Weight : 229.66 g/mol .
  • Structural Differences : Replaces the thiophene ring with a phenyl group, altering electronic properties and steric bulk.
  • Applications : Used exclusively in biochemical research, similar to the thiophene analog .
  • Solubility : Sample solutions provided at 25 µL, 10 mM concentration .
  • Storage : Requires refrigeration (2–8°C) , unlike the thiophene derivative.

3-Amino-3-phenyl-N-[1-(thiophen-2-yl)ethyl]propanamide Hydrochloride

  • CAS : 1423026-69-0
  • Structural Differences: Contains a thiophene moiety but differs in backbone (propanamide vs. butanoic acid) and includes an additional phenyl group .

Aliphatic Butanoic Acid Derivatives (e.g., 3-Methyl Butanoic Acid)

  • Structural Differences: Lack amino or aromatic substituents; simpler aliphatic chains .
  • Applications : Found in natural products (e.g., fruit volatiles), contributing to odor profiles .
  • Reactivity : Higher volatility and lower molecular complexity compared to the target compound .

Comparative Analysis of Key Properties

Property 2-Amino-4-oxo-4-(thiophen-2-yl)butanoic Acid HCl (S)-2-Amino-4-oxo-4-phenylbutanoic Acid HCl 3-Methyl Butanoic Acid
Molecular Weight 235.69 g/mol 229.66 g/mol 102.13 g/mol
Aromatic Substituent Thiophen-2-yl Phenyl None
Functional Groups Amino acid hydrochloride Amino acid hydrochloride Carboxylic acid
Research Applications Synthetic chemistry, drug discovery Biochemical studies Food science
Availability Discontinued Available (GLPBIO) Commercially available

Research and Industrial Relevance

  • Thiophene vs.
  • Discontinued Status: Both 2-Amino-4-oxo-4-(thiophen-2-yl)butanoic acid HCl and 5-Fluorothiophene-2-carboxaldehyde (CAS: 88425-46-1) are discontinued, suggesting challenges in synthesis or niche demand .
  • Safety Profiles: None of the compared compounds are approved for human use, emphasizing their role in preclinical research .

Biological Activity

Overview

2-Amino-4-oxo-4-(thiophen-2-yl)butanoic acid hydrochloride is a synthetic compound characterized by its unique molecular structure, which includes an amino group, a ketone group, and a thiophene ring. This compound is of significant interest in biological research due to its potential therapeutic applications, particularly in the fields of antimicrobial and anticancer agents.

  • Molecular Formula : C8_8H10_{10}ClNO3_3S
  • Molecular Weight : 235.69 g/mol
  • CAS Number : 1423029-16-6

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of the amino and keto groups allows for hydrogen bonding and other interactions that can modulate enzyme activities and influence cellular signaling pathways.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against several bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. Notably, it has shown promising results in inhibiting tumor growth in xenograft models. For instance:

  • In a study involving human colonic adenocarcinoma cells (HCA-7), treatment with 200 mg/kg over five days resulted in a tumor/control (T/C) value of 61%, indicating significant tumor reduction.
Cell LineDose (mg/kg)T/C Value (%)
HCA-720061
SW837 (rectum adenocarcinoma)20040
A549 (lung adenocarcinoma)10038

These results highlight the compound's potential as an effective anticancer agent.

Case Studies

  • Study on Antimicrobial Efficacy : A comparative study evaluated the antimicrobial efficacy of various thiophene derivatives, including this compound. The compound demonstrated superior activity against gram-positive bacteria compared to other derivatives, suggesting its potential utility in treating infections caused by resistant strains.
  • In Vivo Anticancer Study : In a xenograft model using human colon cancer cells, the compound was administered at varying doses to assess its impact on tumor growth. Results indicated a dose-dependent inhibition of tumor progression, supporting further investigation into its mechanisms and therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Amino-4-oxo-4-(thiophen-2-yl)butanoic acid hydrochloride
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2-Amino-4-oxo-4-(thiophen-2-yl)butanoic acid hydrochloride

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